4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the reaction of diethyl malonate with 3,3-diethoxypropylamine under acidic conditions to form an intermediate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dimethoxyphenyl)propanoic acid: Shares structural similarities but differs in functional groups.
3-Amino-3-oxopropanoic acid: Similar backbone but different substituents.
Uniqueness
4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
774577-32-1 |
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Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(3,3-diethoxypropylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-3-16-11(17-4-2)7-8-12-9(13)5-6-10(14)15/h11H,3-8H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
FIHLKPKAQNGMPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCNC(=O)CCC(=O)O)OCC |
Origin of Product |
United States |
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